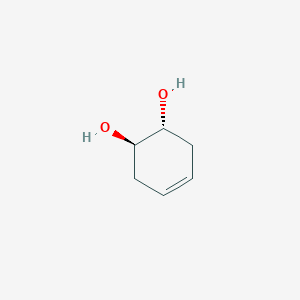
(1R,2R)-cyclohex-4-ene-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2R)-cyclohex-4-ene-1,2-diol is a chiral organic compound with the molecular formula C6H10O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a cyclohexene ring. The compound is notable for its stereochemistry, with the hydroxyl groups positioned on the 1st and 2nd carbon atoms in a cis configuration, making it a valuable intermediate in various chemical syntheses.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-cyclohex-4-ene-1,2-diol can be achieved through several methods. One common approach involves the dihydroxylation of cyclohexene using osmium tetroxide (OsO4) as a catalyst, followed by reduction with sodium bisulfite (NaHSO3). This method ensures the formation of the diol with high stereoselectivity.
Another method involves the microbial oxidation of cyclohexene using specific strains of bacteria or fungi that possess the necessary enzymes to introduce hydroxyl groups at the desired positions. This biocatalytic approach is environmentally friendly and can be performed under mild conditions.
Industrial Production Methods
Industrial production of this compound often employs chemical synthesis due to its scalability and cost-effectiveness. The dihydroxylation method using osmium tetroxide is commonly used, with optimizations to improve yield and reduce the use of hazardous reagents. Continuous flow reactors and other advanced technologies are also employed to enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
(1R,2R)-cyclohex-4-ene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The diol can be oxidized to form diketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the diol can lead to the formation of cyclohexane derivatives, depending on the reducing agent used.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in the presence of a base.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of halogenated cyclohexene derivatives.
科学的研究の応用
(1R,2R)-cyclohex-4-ene-1,2-diol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: The compound is used in studies of enzyme-catalyzed reactions and as a substrate for investigating metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of drugs and other bioactive compounds.
Industry: The diol is used in the production of polymers, resins, and other materials with specific properties.
作用機序
The mechanism by which (1R,2R)-cyclohex-4-ene-1,2-diol exerts its effects depends on the specific application. In enzymatic reactions, the compound acts as a substrate, binding to the active site of the enzyme and undergoing transformation through a series of chemical steps. The hydroxyl groups play a crucial role in these interactions, forming hydrogen bonds and facilitating the catalytic process.
類似化合物との比較
Similar Compounds
(1S,2S)-cyclohex-4-ene-1,2-diol: The enantiomer of (1R,2R)-cyclohex-4-ene-1,2-diol, with similar chemical properties but different biological activities.
Cyclohexane-1,2-diol: A non-chiral diol with hydroxyl groups on the 1st and 2nd carbon atoms of a cyclohexane ring.
Cyclohex-4-ene-1,2-dione: A diketone with carbonyl groups on the 1st and 2nd carbon atoms of a cyclohexene ring.
Uniqueness
This compound is unique due to its chiral nature and the specific positioning of the hydroxyl groups. This stereochemistry makes it a valuable intermediate in asymmetric synthesis and other applications where chirality is crucial.
特性
CAS番号 |
60768-29-8 |
|---|---|
分子式 |
C6H10O2 |
分子量 |
114.14 g/mol |
IUPAC名 |
(1R,2R)-cyclohex-4-ene-1,2-diol |
InChI |
InChI=1S/C6H10O2/c7-5-3-1-2-4-6(5)8/h1-2,5-8H,3-4H2/t5-,6-/m1/s1 |
InChIキー |
NWVFBFHOQGKOIF-PHDIDXHHSA-N |
異性体SMILES |
C1C=CC[C@H]([C@@H]1O)O |
正規SMILES |
C1C=CCC(C1O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-cysteine](/img/structure/B14619977.png)
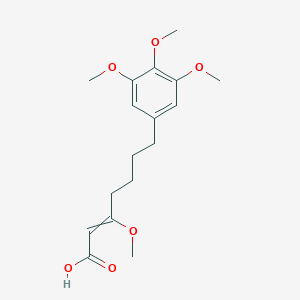
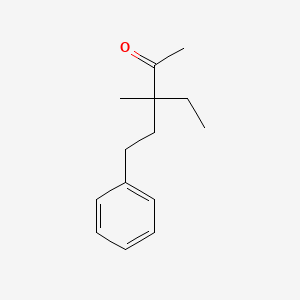
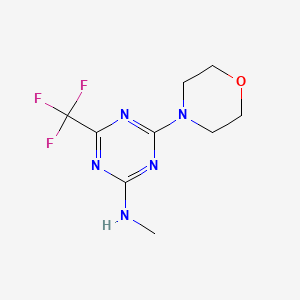
![5-Oxo-4,5,6,7,8,9-hexahydrothieno[3,2-b]azocine-3-carbonyl azide](/img/structure/B14619997.png)
![(5aS,9aR)-4-Phenyloctahydro-6H-pyrano[3,2-f][1,4]oxazepine](/img/structure/B14620004.png)
![8-[(3-Amino-2-hydroxypropyl)amino]adenosine 5'-(dihydrogen phosphate)](/img/structure/B14620006.png)
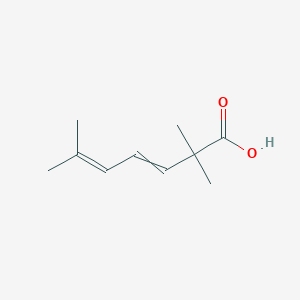
![N-{4-[(1-Ethylpiperidin-3-yl)sulfamoyl]phenyl}acetamide](/img/structure/B14620025.png)
![1-[(3-Isocyanatopropyl)sulfanyl]undecane](/img/structure/B14620032.png)
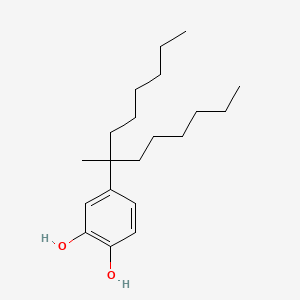
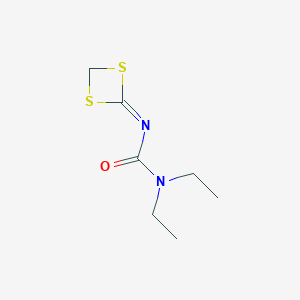
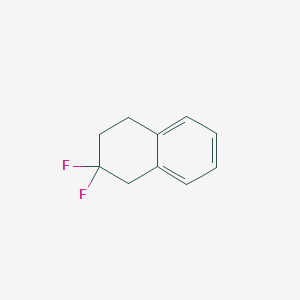
![2-[Bis(phosphonomethyl)amino]ethanesulfonic acid](/img/structure/B14620053.png)
